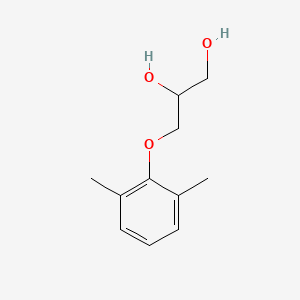

3-(2,6-Dimethylphenoxy)-1,2-propanediol

Description

3-(2,6-Dimethylphenoxy)-1,2-propanediol is a substituted propanediol derivative characterized by a phenoxy group attached to the 1,2-propanediol backbone at the third carbon, with methyl groups at the 2- and 6-positions of the aromatic ring.

Propanediol derivatives are widely studied for their versatility as solvents, chemical intermediates, and bioactive agents. For example, 1,2-propanediol (propylene glycol) is a low-toxicity compound used in food additives (E1520), pharmaceuticals, and industrial applications due to its biodegradability and safety . Similarly, phenoxy-substituted propanediols, such as 3-Phenoxy-1,2-propanediol (CAS 538-43-2), are employed in laboratory settings, though their commercial applications remain niche .

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

3-(2,6-dimethylphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C11H16O3/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3 |

InChI Key |

FNPUCBPQHPJQRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(2,6-Dimethylphenoxy)-1,2-propanediol with structurally related compounds, emphasizing substituent effects:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: The 2,6-dimethyl substitution on the phenoxy ring in 3-(2,6-Dimethylphenoxy)-1,2-propanediol likely enhances steric hindrance and lipophilicity compared to unsubstituted analogs like 3-Phenoxy-1,2-propanediol. This could improve membrane permeability in pharmaceutical contexts, as seen in the HBK series .

- Isomerism : Unlike 1,3-propanediol isomers, 1,2-propanediol derivatives exhibit higher polarity and water solubility due to vicinal hydroxyl groups, making them preferable in food and pharmaceutical industries .

Physicochemical Properties

- Dipole Moments: Propanediol derivatives with hydroxyl and ether groups exhibit moderate dipole moments (e.g., 1,2-propanediol: ~3.0 D), influencing solubility and adsorption capacities. Substituted phenoxy groups may reduce polarity, as seen in acetol (2.9 D) and glycerol comparisons .

- Toxicity: 1,2-Propanediol derivatives are generally low-toxicity, but aromatic substitutions (e.g., phenoxy groups) may introduce variability. For example, 2-Amino-2-methyl-1,3-propanediol is classified as a laboratory chemical with specific handling requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.